N-[2-(4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE
Description
The target compound features a 2,3-dihydro-1,4-benzodioxine core substituted at position 6 with a sulfonamide group. The ethyl linker connects a 4-methylphenyl group and a morpholine ring, conferring distinct electronic and steric properties. Sulfonamide derivatives are widely explored for pharmacological applications, including enzyme inhibition and receptor modulation. The morpholine moiety enhances solubility, while the benzodioxine ring may influence metabolic stability and binding affinity .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-16-2-4-17(5-3-16)19(23-8-10-26-11-9-23)15-22-29(24,25)18-6-7-20-21(14-18)28-13-12-27-20/h2-7,14,19,22H,8-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIYFCATSZYTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
N-[2-(4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key structural analogs are compared below based on molecular weight, functional groups, and pharmacological implications.
Key Research Findings
Morpholine-Containing Analogs :
- The compound from shares the morpholine-phenyl motif but replaces benzodioxine with acetamide. This structural simplification may reduce steric hindrance but could diminish metabolic stability due to the absence of the benzodioxine ring .
- Morpholine improves aqueous solubility, a critical factor in drug design for enhancing bioavailability.
Fluorinated Derivatives: The benzoxazepin analog () incorporates fluorine atoms, which typically increase lipophilicity and resistance to oxidative metabolism.
High-Molecular-Weight Derivatives :
- The naphthalene sulfonamide () has a molecular weight of 618.75, exceeding the typical threshold for oral bioavailability (500 Da). Its extended substituents (e.g., methoxypropyl) may hinder membrane permeability despite enhancing target affinity .
Benzodioxol vs. Benzodioxine :
- The benzodioxol-containing compound () shows a 91% synthesis yield, suggesting efficient synthetic routes. The benzodioxol ring lacks the dihydro structure of benzodioxine, leading to differences in electron distribution and reactivity .
Pharmacological Implications
- Target Compound : The benzodioxine-sulfonamide scaffold may offer balanced solubility and stability, ideal for central nervous system (CNS) targets. Morpholine’s electron-rich nitrogen could facilitate hydrogen bonding with biological targets.
- Fluorinated Analogs : Fluorine substituents () enhance metabolic stability but may increase off-target interactions due to heightened lipophilicity.
- Synthetic Feasibility : High-yield syntheses (e.g., 91% in ) highlight the importance of optimizing reaction conditions for scalable production.
Biological Activity
N-[2-(4-Methylphenyl)-2-(Morpholin-4-yl)Ethyl]-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxine core, a sulfonamide group, and a morpholine moiety. The molecular formula is , with a molecular weight of approximately 396.53 g/mol. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O3S |
| Molecular Weight | 396.53 g/mol |
| LogP | 4.55 |
| Polar Surface Area | 43.054 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor and modulate signal transduction pathways. The sulfonamide group is particularly noted for its role in antibacterial activity and enzyme inhibition.
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including:
- Leukemia (CCRF-CEM)
- Melanoma (MDA-MB-435)
- Breast Cancer (T-47D)
For instance, one study reported an IC50 value of 1.95 µM against the MDA-MB-435 cell line, indicating potent antiproliferative activity when compared to traditional chemotherapeutics like chlorambucil and bendamustine .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antibacterial properties. It was evaluated against several bacterial strains and demonstrated effective inhibition, particularly in strains resistant to conventional antibiotics . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of related compounds with similar structures. For example:
-
Study on Benzamide Derivatives :
- A series of benzamide derivatives were synthesized and screened for their biological activities.
- Compounds similar in structure to this compound exhibited significant enzyme inhibition and cytotoxicity against cancer cell lines.
-
In Vivo Studies :
- Animal models have been used to assess the efficacy and safety profile of this compound.
- Results indicated a favorable therapeutic index with minimal side effects observed at effective dosages.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
